1-(2-Fluorophenyl)cyclopentylmethylamine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(2-fluorophenyl)cyclopentyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12;/h1-2,5-6H,3-4,7-9,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEOSYGLFBWSJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=CC=C2F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365273-00-2 |

Source

|

| Record name | Cyclopentanemethanamine, 1-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365273-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl

Foreword: A Roadmap for the Researcher

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride (HCl). In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount. It informs everything from synthetic route optimization and formulation design to analytical method development and stability testing. This document is structured to guide researchers, scientists, and drug development professionals through the critical aspects of this compound, moving from its basic identity to the methodologies required for its robust characterization. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes established scientific principles and analytical strategies applicable to analogous fluorinated phenylalkylamines. It is designed not as a static data sheet, but as a dynamic framework for investigation.

Molecular Identity and Structural Elucidation

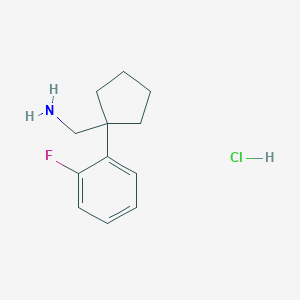

1-(2-Fluorophenyl)cyclopentylmethylamine HCl is a primary amine hydrochloride salt. The structure features a cyclopentane ring, a fluorophenyl group, and a methylamine side chain. The presence of the fluorine atom on the phenyl ring is a key feature, influencing the molecule's electronic properties, lipophilicity, and metabolic stability.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| Chemical Name | 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride | - |

| Synonym(s) | [1-(2-fluorophenyl)cyclopentyl]methanamine hydrochloride | [1] |

| CAS Number | 1365273-00-2 | [1] |

| Molecular Formula | C₁₂H₁₇ClFN | [1] |

| Molecular Weight | 229.72 g/mol | [1] |

| Chemical Structure |  | - |

Rationale for Structural Characterization

Unambiguous confirmation of the chemical structure is the bedrock of any scientific investigation into a compound. For this compound, a combination of spectroscopic techniques is essential for its complete elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. The presence of fluorine allows for ¹⁹F NMR, which can provide valuable information about the electronic environment of the fluorine atom and confirm its position on the phenyl ring.

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amine N-H bonds, aromatic C-H bonds, and the C-F bond would be expected.

Synthesis and Purification: A Plausible Pathway

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

The following is a generalized protocol that would require optimization for the specific synthesis of this compound.

-

Synthesis of the Ketone Intermediate: To a solution of 2-fluorobenzonitrile in an appropriate anhydrous solvent (e.g., THF), add cyclopentylmagnesium bromide dropwise at a controlled temperature (e.g., 0 °C). The reaction is then quenched, and the resulting ketone is isolated and purified.

-

Reductive Amination: The ketone intermediate is subjected to reductive amination. This can be achieved through various methods, such as reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.

-

Purification of the Free Base: The resulting free base amine is purified using techniques like column chromatography or distillation.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Final Purification: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Physicochemical Properties and Their Significance

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior.

Table 2: Predicted and Expected Physicochemical Properties

| Property | Predicted/Expected Value | Significance in Drug Development |

| Physical State | White to off-white solid | Influences handling, storage, and formulation. |

| Melting Point (°C) | Not available; expected to be a crystalline solid with a defined melting point. | Indicator of purity; affects stability and formulation. |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol). | Crucial for formulation, dissolution, and bioavailability. |

| pKa | Not available; expected to be in the range of 9-10 for the primary amine. | Governs the ionization state at physiological pH, impacting absorption, distribution, and receptor binding. |

| LogP (Octanol/Water Partition Coefficient) | Predicted XlogP3: 2.4 | A measure of lipophilicity, which influences membrane permeability and distribution. |

Determination of Key Physicochemical Parameters

A robust understanding of a compound's solubility in various media is fundamental. A standard shake-flask method can be employed.

Caption: A standard workflow for determining the equilibrium solubility of a compound.

The pKa of the primary amine is a critical parameter. Potentiometric titration is a classic and reliable method for its determination.

Experimental Protocol: Potentiometric pKa Determination

-

Sample Preparation: Prepare a solution of this compound of known concentration in water or a co-solvent system if solubility is limited.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for ensuring the purity and identity of the compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a standard approach for the analysis of this type of compound.

Table 3: A Representative HPLC Method

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. | The organic modifier (acetonitrile) controls the retention, and the acidic additive improves peak shape for the amine. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical separations. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | The phenyl ring provides a chromophore for UV detection. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

Stability and Storage

The stability of a drug substance is a critical quality attribute. While specific stability data for this compound is not available, general considerations for fluorinated phenylalkylamines apply.

Potential Degradation Pathways

-

Oxidation: The amine group can be susceptible to oxidation.

-

Photostability: Aromatic compounds can be light-sensitive.

Recommended Storage Conditions

Based on the general properties of similar compounds, the following storage conditions are recommended:

-

Temperature: Store at controlled room temperature or refrigerated (2-8 °C) for long-term storage.

-

Light: Protect from light.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Forced Degradation Studies

To understand the intrinsic stability of the molecule, forced degradation studies should be performed under various stress conditions as per ICH guidelines.[2]

Caption: A workflow for conducting forced degradation studies.

Conclusion: A Foundation for Further Research

This technical guide has outlined the key physicochemical properties of this compound and the established methodologies for their investigation. While a lack of extensive public data necessitates a predictive and methodological approach, the principles and protocols described herein provide a solid foundation for any researcher or drug development professional working with this compound. A thorough experimental characterization, guided by the frameworks presented, will be crucial for advancing its scientific understanding and potential applications.

References

-

Galles, J. A., Infield, J. H., & Schepartz, A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Hesp, K. D., Wilson, J. J., & Rood, B. E. (2014). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Molecular Imaging and Biology, 16(4), 549–556. [Link]

-

Doytchinova, I. A., & Atanasova, M. R. (2017). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 49(G), 160-165. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 863-873. [Link]

-

Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models (Master's thesis, University of Regina). [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. [Link]

-

Scribd. (n.d.). HPLC Methods For. Retrieved from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2018). Molecules, 23(10), 2467. [Link]

-

Teksin, Z. S., & Özkan, Y. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Turkish Journal of Pharmaceutical Sciences, 17(5), 521-530. [Link]

-

Angene. (n.d.). This compound. Retrieved from [Link]

-

Thompson, K. C., Sloan, M. J., & Lack, L. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical development and technology, 1(1), 91–95. [Link]

-

Reddit. (2020, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of neat CH3NH2·HCl. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentanemethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

Sources

Spectroscopic Profile of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies, data interpretation, and underlying scientific principles are detailed to provide a comprehensive understanding of the compound's characterization.

Introduction

1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride is a primary amine salt with a molecular structure that presents interesting features for spectroscopic analysis. The presence of a fluorinated aromatic ring, a cyclopentyl moiety, and a protonated amine group gives rise to a unique spectral fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for its identification, purity assessment, and structural confirmation in research and development settings. This guide will walk through the theoretical and practical aspects of obtaining and interpreting this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Fluorophenyl)cyclopentylmethylamine HCl, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical to avoid interfering signals and to ensure the solubility of the hydrochloride salt.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, and spectra can be obtained relatively quickly.[1][2]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. Predictions were generated using advanced computational algorithms.[3][4][5]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are acidic and often exchange, leading to a broad signal. Its downfield shift is due to the positive charge. |

| ~7.2 - 7.5 | Multiplet | 4H | Aromatic protons | The protons on the fluorophenyl ring will show complex splitting patterns due to proton-proton and proton-fluorine coupling. |

| ~3.0 | Singlet | 2H | -CH₂-Ar | The methylene protons adjacent to the aromatic ring are deshielded. |

| ~1.6 - 2.0 | Multiplet | 8H | Cyclopentyl protons | The eight protons on the cyclopentane ring will have overlapping signals in this region. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment | Rationale |

| ~160 (d, J ≈ 245 Hz) | C-F | The carbon directly attached to fluorine shows a characteristic large one-bond C-F coupling constant. |

| ~120 - 135 | Aromatic Carbons | The chemical shifts of the aromatic carbons are influenced by the fluorine substituent. |

| ~60 | Quaternary Cyclopentyl Carbon | The carbon atom of the cyclopentane ring bonded to both the methylamine and the fluorophenylmethyl groups. |

| ~40 | -CH₂-Ar | The methylene carbon is deshielded by the adjacent aromatic ring. |

| ~25 - 35 | Cyclopentyl Carbons | The remaining methylene carbons of the cyclopentane ring. |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Rationale |

| ~ -115 | Multiplet | The chemical shift is typical for a fluorine atom on a benzene ring. The multiplicity arises from coupling to the ortho, meta, and para protons.[1][2][6] |

NMR Workflow Diagram

Caption: Workflow for NMR analysis of small molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Predicted IR Data and Interpretation

Table 4: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) | The stretching vibration of the N-H bonds in the ammonium salt appears as a very broad and strong band due to hydrogen bonding.[7][8][9] |

| 3000-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the cyclopentyl and methylene groups. |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) | Characteristic stretching vibrations of the carbon-carbon double bonds in the phenyl ring. |

| ~1600 | Medium | N-H bend (from -NH₃⁺) | The bending vibration of the N-H bonds in the ammonium group.[7] |

| ~1250 | Strong | C-F stretch | The stretching vibration of the carbon-fluorine bond is typically strong and falls in this region. |

| Below 1000 | Medium-Strong | C-H bend (aromatic) | Out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring. |

IR Spectroscopy Logic Diagram

Caption: Correlation of functional groups to IR peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions. For fragmentation analysis (MS/MS), the parent ion is selected and fragmented, and the m/z of the fragment ions are recorded.

Predicted Mass Spectrum Data and Interpretation

For this compound, the ESI-MS spectrum in positive ion mode is expected to show the molecular ion of the free base.

-

Molecular Formula (Free Base): C₁₂H₁₆FN

-

Exact Mass (Free Base): 193.13 g/mol

Table 5: Predicted Key Mass Fragments (ESI-MS)

| m/z | Proposed Fragment | Rationale |

| 194.14 | [M+H]⁺ | The protonated molecular ion of the free base. |

| 177.11 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

A key fragmentation pathway for amines is alpha-cleavage.[10][11][12] In this molecule, cleavage of the C-C bond between the cyclopentyl ring and the methylene group can occur.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted ESI-MS fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride using NMR, IR, and MS provides a detailed structural confirmation of the molecule. The predicted data, based on established scientific principles, offers a clear roadmap for researchers to identify and characterize this compound. The unique spectral features arising from the fluorinated aromatic ring, the cyclopentyl group, and the primary amine salt functionality are readily distinguishable and interpretable with the methodologies outlined in this guide.

References

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2023). How to predict IR Spectra? Retrieved from [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

bioRxiv. (2023). Mass2SMILES: deep learning based fast prediction of structures and functional groups directly from high-resolution MS/MS spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Mass2SMILES: deep learning based fast prediction of structures and functional groups directly from high-resolution MS/MS spectra. Retrieved from [Link]

-

Springer Nature. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Galaxy Training. (2024). Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on. Retrieved from [Link]

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Simulation of infrared spectra: an infrared spectral simulation program (SIRS) which uses DARC topological substructures. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]

-

YouTube. (2023). Simulate IR and Raman Spectrum using Gaussian and GaussSum. Retrieved from [Link]

-

ResearchGate. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

-

bioRxiv. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 9.2: FTIR spectrum of HCl. Retrieved from [Link]

-

Figshare. (2016). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-[(2-fluorophenyl)methyl]cyclopentan-1-amine hydrochloride (C12H16FN). Retrieved from [Link]

- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

- Google Patents. (n.d.). EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.

- Google Patents. (n.d.). CN114685283B - Preparation method of 1- (fluoromethyl) cyclopropylamine hydrochloride.

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 12. m.youtube.com [m.youtube.com]

Solubility Profile of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl in Organic Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl, an amine hydrochloride salt of interest in pharmaceutical development. The document delineates the fundamental physicochemical principles governing its solubility in various classes of organic solvents. It offers a predictive solubility profile based on theoretical considerations, including intermolecular forces and solvent properties. Furthermore, this guide presents a detailed, self-validating experimental protocol for the empirical determination of solubility via the equilibrium shake-flask method, designed for researchers and drug development professionals. The aim is to equip scientists with the foundational knowledge and practical methodology required to effectively utilize and manipulate the solubility of this active pharmaceutical ingredient (API) in non-aqueous systems.

Introduction: The Critical Role of Organic Solvent Solubility

This compound is a synthetic amine derivative whose utility in pharmaceutical research necessitates a thorough understanding of its physical properties. As an amine hydrochloride, it exists as an ionic salt, a feature that profoundly influences its behavior in different media.[1] The solubility of an API in organic solvents is a critical parameter that impacts numerous stages of drug development, including:

-

Chemical Synthesis and Purification: Selecting appropriate solvents is paramount for achieving high yields and purity during reaction workups and crystallization steps.

-

Formulation Development: For non-aqueous formulations, such as those for topical or parenteral administration, knowledge of solubility is essential for ensuring drug stability and bioavailability.[2]

-

Analytical Method Development: Solubility data informs the choice of mobile phases in chromatographic techniques like HPLC, ensuring accurate quantification.

This guide moves beyond a simple data sheet to explain the causal mechanisms behind the solubility behavior of this specific molecule, providing a predictive framework and a robust experimental protocol for its validation.

Foundational Physicochemical & Structural Analysis

The solubility of this compound is dictated by its molecular structure and resulting physical properties.

-

Structure: The molecule consists of a nonpolar cyclopentyl and fluorophenyl group, and a highly polar primary amine hydrochloride salt. This amphipathic nature—possessing both hydrophobic and hydrophilic/ionic regions—is central to its solubility profile.

-

Ionic Character: As a hydrochloride salt, the compound is ionic. In solution, it can exist as a charged ammonium cation (R-CH₂NH₃⁺) and a chloride anion (Cl⁻). This ionic nature is the dominant factor governing its interaction with polar solvents. Dissolving this salt requires overcoming the crystal lattice energy, which is the energy holding the ions together in the solid state.[3]

-

Hydrogen Bonding: The ammonium cation is a strong hydrogen bond donor, while the chloride anion can act as a hydrogen bond acceptor. The fluorine atom can also participate, albeit weakly, in hydrogen bonding. This capacity is crucial for solubility in protic solvents.[4]

-

Van der Waals Forces: The nonpolar cyclopentyl and fluorophenyl rings interact with solvent molecules via weaker London dispersion forces, which are the primary mode of interaction in nonpolar solvents.[4]

The interplay of these characteristics determines the molecule's affinity for a given solvent.

Theoretical Principles: Predicting Solubility Across Solvent Classes

The adage "like dissolves like" provides a foundational but simplified view. For an ionic salt like this compound, a more nuanced analysis of intermolecular forces is required.

The Role of Solvent Polarity and Dielectric Constant

Polar solvents possess a significant dipole moment and a high dielectric constant. A high dielectric constant is effective at insulating the separated positive (R-NH₃⁺) and negative (Cl⁻) ions from each other, preventing them from recombining and precipitating out of solution. This electrostatic stabilization is a primary driver for the dissolution of ionic salts.

Protic vs. Aprotic Solvents

-

Polar Protic Solvents (e.g., Alcohols): These solvents (like methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are exceptionally effective at solvating both the ammonium cation (via H-bond acceptance at the solvent's oxygen) and the chloride anion (via H-bond donation from the solvent's hydroxyl group). They also engage in strong ion-dipole interactions. Consequently, the highest solubility is predicted in this class.

-

Polar Aprotic Solvents (e.g., Ketones, Esters, DMSO): These solvents (like acetone, ethyl acetate) have dipole moments but lack a hydrogen atom bonded to an electronegative atom, so they can only act as hydrogen bond acceptors.[5] They can solvate the ammonium cation effectively through ion-dipole interactions and H-bond acceptance. However, their inability to solvate the chloride anion via hydrogen bonding typically results in lower solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Hydrocarbons): These solvents (like hexane, toluene) have low dielectric constants and lack significant dipoles. They cannot effectively solvate ions or form hydrogen bonds. The energy required to break the crystal lattice of the salt is not compensated by favorable solute-solvent interactions. Therefore, solubility is expected to be negligible in this class.[6][7]

The following diagram illustrates the key factors influencing the solubility of the target compound.

Figure 1: Key molecular and solvent properties governing the solubility of this compound.

Predictive Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound in common organic solvents. This profile serves as a starting point for solvent screening in experimental settings.

| Solvent Class | Representative Solvents | Key Solvent Properties | Predicted Solubility | Rationale |

| Alcohols (Polar, Protic) | Methanol, Ethanol, Isopropanol | High Polarity, H-Bond Donor & Acceptor | High | Strong ion-dipole interactions and effective H-bonding solvation of both the cation and anion.[4] |

| Ketones (Polar, Aprotic) | Acetone, Methyl Ethyl Ketone | High Polarity, H-Bond Acceptor Only | Moderate | Good solvation of the cation via ion-dipole forces, but weaker solvation of the chloride anion.[8] |

| Esters (Polar, Aprotic) | Ethyl Acetate | Moderate Polarity, H-Bond Acceptor Only | Low to Moderate | Lower polarity than ketones reduces the ability to stabilize separated ions effectively.[9] |

| Ethers (Low Polarity) | Diethyl Ether, Tetrahydrofuran (THF) | Low Polarity, Weak H-Bond Acceptor | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy of the ionic salt.[10] |

| Aromatic Hydrocarbons | Toluene, Benzene | Nonpolar | Insoluble | Lack of dipole moment and inability to form H-bonds results in extremely poor solvation of ions.[6] |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Low Polarity | Very Low / Insoluble | While slightly polar, the dielectric constant is too low for significant dissolution of an ionic salt. Potential for reactivity with amines exists.[11] |

| Amides (Polar, Aprotic) | Dimethylformamide (DMF) | High Polarity, Strong H-Bond Acceptor | Moderate to High | High dielectric constant and strong H-bond accepting capability provide good solvation. |

| Sulfoxides (Polar, Aprotic) | Dimethyl Sulfoxide (DMSO) | High Polarity, Strong H-Bond Acceptor | High | Very high dielectric constant and polarity make it an excellent solvent for many salts. |

Experimental Protocol: Equilibrium Solubility Determination

To move from prediction to empirical data, a rigorous and self-validating experimental method is required. The "shake-flask" method is the gold standard for determining equilibrium solubility.[12][13]

Objective

To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials & Equipment

-

This compound (API, purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.01 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation: Prepare stock solutions of the API in a suitable solvent to create a standard curve for HPLC analysis. Validate the analytical method for linearity, accuracy, and precision.

-

Sample Setup (in triplicate): Add an excess amount of this compound to several vials. The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for an extended period.

-

Causality Note: Agitation ensures maximum contact between the solid and the solvent. A long equilibration time (e.g., 24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12]

-

-

Sampling and Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the clear supernatant. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.

-

Causality Note: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filtration must be done quickly to prevent solvent evaporation or temperature changes that could alter the solubility.

-

-

Analysis: Accurately dilute the filtered sample with a suitable diluent to fall within the range of the HPLC standard curve. Analyze the diluted sample via the validated HPLC method to determine the concentration of the API.

-

Self-Validation Check: To ensure equilibrium was reached, compare the concentration values obtained from samples taken at different time points (e.g., 24, 48, and 72 hours). The results should plateau, showing no significant increase in concentration between the later time points.[12]

Conclusion

The solubility of this compound in organic solvents is governed primarily by its ionic nature as a hydrochloride salt. Its solubility is predicted to be highest in polar protic solvents like methanol and ethanol, moderate in polar aprotic solvents such as acetone and DMSO, and negligible in nonpolar solvents like toluene and hexane. This predictive profile, grounded in the principles of intermolecular forces, provides a crucial starting point for solvent selection in synthesis, purification, and formulation. For definitive quantitative data, the detailed shake-flask experimental protocol provided herein offers a robust and reliable method for empirical determination, empowering researchers with the accurate data needed to accelerate pharmaceutical development.

References

- Solubility of Things. (n.d.). Methylamine hydrochloride.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

- Puranik, S. B., et al. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.

- Chemistry LibreTexts. (2022, January 18). 12: Carboxylic Acids, Esters, Amines, and Amides.

- World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Unknown. (n.d.). 7.3 Solubility of Amines.

- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.

- Purdue University. (n.d.). Amines.

- Sigma-Aldrich. (n.d.). 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride.

- Uusi-Kyyny, P., et al. (n.d.). Solubility of Hydrocarbons in Amine Treating Solutions. Aalto University.

- ResearchGate. (n.d.). Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study.

- Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- CK-12 Foundation. (2024, January 1). Physical Properties of Amines.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Amines and Heterocycles. (2020, March 4).

- Quora. (2018, March 30). Are amines soluble in organic solvents?.

- Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.

- University of Arizona. (n.d.). Principles of Drug Action 1, Spring 2005, Amides.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. research.aalto.fi [research.aalto.fi]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to Investigating the Mechanism of Action of Fluorinated Amine Compounds

Introduction: The Strategic Imperative of Fluorine in Amine-Containing Drug Candidates

The introduction of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, with approximately 30% of FDA-approved drugs in the last decade containing this unique element.[1] When combined with an amine, one of the most common functional groups in pharmaceuticals, the strategic placement of fluorine can profoundly alter a compound's mechanism of action. This is not merely an additive effect; the interplay between fluorine's high electronegativity and the basicity of the amine nitrogen creates a cascade of changes in physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).[2][3][4]

This guide moves beyond a simple catalog of effects. As a senior application scientist, the objective here is to provide a logical and practical framework for investigating how and why a fluorinated amine compound behaves the way it does. We will explore the causal chain from fundamental physicochemical shifts to altered target engagement and metabolic fate. The protocols described are designed as self-validating systems, providing researchers, scientists, and drug development professionals with a robust roadmap to elucidate the complex mechanisms of this critical class of molecules.

Section 1: The Foundational Pillar: Physicochemical Consequences of Fluorinating Amines

The journey to understanding the mechanism of action begins with quantifying the fundamental changes fluorine imparts on the amine and the surrounding molecule. These properties are the primary drivers of all subsequent biological effects.

pKa Modulation: The Inductive Effect in Action

Fluorine's defining feature is its extreme electronegativity (3.98 on the Pauling scale), which creates a strong electron-withdrawing inductive effect.[2] When placed near an amine, this effect significantly reduces the electron density on the nitrogen atom, making it a weaker base. This lowering of the pKa is one of the most predictable and impactful consequences of fluorination.[5][6][7]

-

Causality: A lower pKa means the amine will be less protonated at physiological pH (7.4). A less charged species can more readily cross lipid membranes, potentially improving oral bioavailability and central nervous system (CNS) penetration.[3][7] However, this must be balanced, as the protonated form is often required for strong electrostatic interactions with the target protein.[4]

| Parent Compound | Fluorinated Analog | Position of Fluorine | pKa (Approx.) of Parent | pKa (Approx.) of Analog | Typical ΔpKa |

| Piperidine | 4-Fluoropiperidine | C-4 | ~11.2 | ~9.2 | ~2.0[4][6] |

| Aniline | 4-Fluoroaniline | C-4 (Aromatic) | ~4.6 | ~4.1 | ~0.5 |

| Benzylamine | β-Fluorobenzylamine | β to Nitrogen | ~9.3 | ~7.3 | ~2.0[6] |

Table 1: Illustrative examples of pKa depression in amines upon fluorination. The magnitude of the shift is highly dependent on the distance and geometry between the fluorine and nitrogen atoms.

Conformational Control and Lipophilicity

Beyond simple electronics, fluorine exerts powerful stereo-electronic effects that can enforce a specific molecular conformation. The C-F bond can participate in a "gauche effect," stabilizing conformations that might otherwise be disfavored.[8] This can pre-organize a ligand into its bioactive conformation, enhancing binding affinity by reducing the entropic penalty of binding.[3][7]

The effect on lipophilicity (LogP) is highly context-dependent. While a single fluorine-for-hydrogen substitution often increases LogP, the introduction of fluorine can also alter intramolecular hydrogen bonding or overall molecular shape in ways that can either increase or decrease lipophilicity.[3][8][9][10] Therefore, it cannot be assumed that fluorination will always increase lipophilicity; it must be measured experimentally.

Section 2: Unraveling the Mechanism at the Molecular and Systemic Level

The physicochemical changes detailed above directly translate into altered biological activity. The mechanism of action is a composite of how the compound interacts with its direct target and how it is processed by the body.

Altered Drug-Target Interactions

The introduction of fluorine can fundamentally change how a ligand binds to its protein target, often in beneficial ways.

-

Enhanced Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole, electrostatic, or even unconventional hydrogen bond interactions (C-F···H-X) with protein backbones or side chains.[3][8][10] In some cases, fluorine substitution has been shown to improve binding affinity and selectivity.[2][3][7]

-

Modulation of Water Networks: Fluorine can disrupt or reorganize the network of water molecules within a binding pocket.[11][12] This can have complex thermodynamic consequences, sometimes leading to a more favorable entropic contribution to binding.

-

Blocking Unwanted Interactions: By lowering amine basicity, fluorination can weaken an undesirable ionic interaction while preserving other necessary binding features, a strategy often used to fine-tune selectivity.

Modulation of Pharmacokinetics (ADME)

A primary reason for incorporating fluorine is to improve a drug's pharmacokinetic profile.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~472 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[2] Replacing a metabolically labile C-H bond with a C-F bond is a classic and highly effective strategy to block "metabolic soft spots," thereby increasing the drug's half-life and systemic exposure.[4][8][9][13]

-

Improved Bioavailability and Tissue Penetration: As discussed, the reduction in pKa can lead to a higher fraction of the neutral species at physiological pH, enhancing membrane permeability and absorption.[3][4][7] This is particularly crucial for oral drugs and those targeting the CNS.

Protocol 1: Elucidating Drug-Target Interactions with ¹⁹F NMR

Rationale & Expertise: ¹⁹F NMR is a uniquely powerful tool for studying fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, with a large chemical shift dispersion that makes it an exquisite probe of the local molecular environment. [14]A change in the fluorine's environment upon binding to a protein target often results in a measurable change in its chemical shift, providing direct evidence of target engagement. [15] Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the fluorinated amine compound (e.g., 1 mM) in a suitable deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pD 7.4).

-

Prepare a concentrated stock solution of the purified target protein in the exact same buffer.

-

Prepare a reference NMR tube containing only the compound at a known concentration (e.g., 50 µM) for the unbound reference spectrum.

-

-

Acquisition of Reference Spectrum:

-

Acquire a ¹⁹F NMR spectrum of the reference sample. This single peak represents the chemical shift of the unbound ligand. Note its precise chemical shift (δ₁) and line width.

-

-

Titration Experiment:

-

To a new NMR tube containing the same concentration of the compound (50 µM), add a sub-stoichiometric amount of the target protein (e.g., 0.2 equivalents, 10 µM).

-

Acquire a ¹⁹F NMR spectrum. Observe any change in the chemical shift (δ₂) or line broadening.

-

Continue adding aliquots of the protein stock solution (e.g., to 0.5, 1.0, 2.0, and 5.0 equivalents) and acquire a spectrum at each step.

-

-

Data Analysis:

-

Plot the change in chemical shift (Δδ = |δ₂ - δ₁|) as a function of the protein/ligand molar ratio.

-

The magnitude of the chemical shift perturbation (CSP) confirms binding. If the binding is in the fast-exchange regime, a single peak will be observed to shift progressively. In slow exchange, the unbound peak will diminish as a new peak for the bound state appears.

-

This data can be fitted to a binding isotherm to calculate the dissociation constant (Kd).

-

Trustworthiness & Self-Validation:

-

Control: Perform a titration with a non-binding protein (e.g., Bovine Serum Albumin) to ensure the observed CSP is specific to the target protein.

-

Validation: The results should be orthogonal to another biophysical method, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to confirm the binding affinity.

Protocol 2: Assessing Metabolic Fate and Identifying Metabolites

Rationale & Expertise: Understanding how and where a fluorinated amine is metabolized is critical. An in vitro assay using human liver microsomes (HLM) provides a reliable system to assess metabolic stability and generate metabolites for identification. [16]High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for identifying these metabolites, as it provides accurate mass measurements to determine elemental composition. [17][18][19] Methodology:

-

Microsomal Stability Assay:

-

Pre-warm a solution of HLM (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

-

Initiate the reaction by adding the fluorinated amine compound (e.g., 1 µM final concentration) and an NADPH-regenerating system (the cofactor for CYP enzymes).

-

Incubate at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound.

-

-

Metabolite Identification (MetID):

-

Run a parallel, scaled-up incubation for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

-

Quench and process the sample as above.

-

Analyze the supernatant using LC-HRMS.

-

Process the data using software to search for potential biotransformations (e.g., hydroxylation [+15.99 Da], N-dealkylation, glucuronidation [+176.03 Da]). Because the compound is fluorinated, look specifically for evidence of defluorination or metabolism near the C-F bond, although this is less common. [20][21][22]3. Data Analysis:

-

For the stability assay, plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

For MetID, compare the chromatograms of the t=0 and t=60 minute samples. Peaks present only in the later sample are potential metabolites. Analyze their high-resolution mass spectra and fragmentation patterns to propose structures.

-

Trustworthiness & Self-Validation:

-

-NADPH Control: Run a parallel incubation without the NADPH-regenerating system. Disappearance of the parent compound in this control indicates non-CYP-mediated instability (e.g., chemical instability).

-

Positive Control: Include a compound with a known metabolic profile (e.g., verapamil) to ensure the HLM and cofactor system are active.

-

Structure Confirmation: The structures of major metabolites should ideally be confirmed by synthesizing the proposed metabolite and comparing its retention time and fragmentation spectrum to the one generated in the assay.

Section 4: Case Study Spotlight

| Drug Class | Example Compound | Role of Fluorinated Amine | Mechanistic Impact |

| Kinase Inhibitors | Ibrutinib (BTK Inhibitor) | 4-fluorophenoxy substituent | The fluorine substitution stabilized interactions within a hydrophobic pocket of the BTK enzyme, enhancing binding affinity and selectivity. It also contributed to an improved pharmacokinetic profile. [3] |

| Antidepressants (SSRIs) | Fluoxetine | para-trifluoromethyl group | The trifluoromethyl group significantly increased lipophilicity, which improved CNS penetration and allowed for effective binding to the serotonin transporter. This group also enhances metabolic resistance. [3] |

| Fluoroquinolone Antibiotics | Ciprofloxacin | Fluorine at C-6 position | The fluorine atom at the C-6 position is crucial for the drug's mechanism. It enhances the inhibition of bacterial DNA gyrase and topoisomerase IV and also improves cell penetration and bioavailability compared to non-fluorinated analogs. [3][23] |

Table 2: Selected case studies demonstrating the decisive influence of fluorine on the mechanism of action of amine-containing drugs.

Conclusion and Future Perspectives

The investigation of a fluorinated amine's mechanism of action is a detective story written in the language of physical chemistry and biology. The strategic placement of fluorine is a powerful tool, but its effects are not magic; they are governed by predictable principles of electronics, sterics, and metabolism. By systematically profiling a compound's physicochemical properties, quantifying its interaction with the biological target, and mapping its metabolic fate, researchers can build a complete and validated picture of its mechanism. The integrated use of techniques like ¹⁹F NMR, X-ray crystallography, and LC-HRMS is essential to this endeavor. As our ability to synthesize increasingly complex fluorinated motifs grows, this rigorous, mechanism-driven approach to investigation will remain paramount to successfully translating these unique molecules into next-generation therapeutics.

References

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).

- Singh, R. K., Mahato, G. K., Kumar, S., & Singh, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 1-27.

- (No author). (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

- Jäger, C. M., & de Groot, B. L. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B.

- Shu, Y. Z., Zhu, M., Johnson, B. M., Zhuo, X., & Galella, M. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.

- Shu, Y. Z., Zhu, M., Johnson, B. M., Zhuo, X., & Galella, M. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.

- Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance.

- Shu, Y. Z., Zhu, M., Johnson, B. M., Zhuo, X., & Galella, M. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.

- Sjöberg, V. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs-a comparative study on pharmaceutical raw materials and different.

- HADDAD, S. P., & PEEBLES, C. A. (2007). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of chromatographic science, 45(8), 523-529.

- Okaru, A. O., Ronsisvalle, S., & Schoder, S. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017.

- Peters, D., Heitmann, M., & Wellner, A. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & medicinal chemistry letters, 24(22), 5148-5152.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Peters, D., Heitmann, M., & Wellner, A. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

- Jäger, C. M., & de Groot, B. L. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B.

- (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International, 38(1).

- Arvidsson, T., Eklund, M., & Vikingsson, S. (2020). Metabolite Profiling of Ortho-, Meta-and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of analytical toxicology, 44(3), 253-261.

- Bhat, S., Pomerantz, A., Liu, J., Field, J. A., & Vasiliou, V. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(31), 11487-11497.

- (2025). Fluorine in drug discovery: Role, design and case studies.

- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in life sciences (pp. 181-211).

- Jasińska, J., & Malawska, B. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 23(19), 11849.

- Singh, R. P., & Singh, R. K. (2018). Roles of Fluorine in Drug Design and Drug Action. Current topics in medicinal chemistry, 18(27), 2334-2349.

- Terry, A. C., & Wuest, W. M. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(24), 5847.

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of fluorine to drug development and clinical practice. International journal of molecular sciences, 21(16), 5644.

- Cierpicki, T., & Grembecka, J. (2015). Rational design of orthogonal multipolar interactions with fluorine in protein–ligand complexes. Journal of medicinal chemistry, 58(16), 6397-6407.

- (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., ... & Liu, H. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II− III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.

- Chem Help ASAP. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands [Video]. YouTube.

- Schlichting, I. (2008). X-Ray Crystallography of Protein-Ligand Interactions. In Protein-Ligand Interactions (pp. 339-354). Humana Press.

Sources

- 1. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. annualreviews.org [annualreviews.org]

- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 11. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. biophysics.org [biophysics.org]

- 16. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Precursors in CNS Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this context, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design.[1][2][3][4] The unique electronic properties of the fluorine atom can profoundly influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a particularly intriguing precursor, 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride, a building block poised for the synthesis of innovative central nervous system (CNS) agents. Its structural architecture, combining a fluorinated phenyl ring with a cyclopentylmethylamine moiety, offers a compelling platform for the development of novel therapeutics, particularly in the realm of psychoactive and neuroactive compounds. The structural relationship to arylcyclohexylamines, a class that includes the anesthetic and antidepressant ketamine, further underscores its potential in this domain.[5][6][7]

This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into the synthesis, chemical properties, and strategic applications of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl as a precursor in medicinal chemistry.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 1365273-00-2 | [8] |

| Molecular Formula | C₁₂H₁₇ClFN | [8] |

| Molecular Weight | 229.72 g/mol | [8] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | General Knowledge |

| Purity | Typically >98% | [8] |

Safety and Handling: As with all amine hydrochlorides, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound is a multi-step process that can be approached through several strategic routes. A highly plausible and efficient pathway involves the initial construction of the key intermediate, 1-(2-fluorophenyl)cyclopentanecarbonitrile, followed by its reduction to the target primary amine.

Part 1: Synthesis of the Nitrile Intermediate: 1-(2-Fluorophenyl)cyclopentanecarbonitrile

This crucial intermediate can be synthesized via two primary methods, each with its own mechanistic considerations.

Method A: Grignard Reaction

This classic organometallic approach involves the reaction of a cyclopentyl Grignard reagent with 2-fluorobenzonitrile.

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile via Grignard Reaction

-

Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction is typically initiated with a small crystal of iodine and gentle heating.[9][10][11][12]

-

Grignard Addition: Once the Grignard reagent has formed, a solution of 2-fluorobenzonitrile in anhydrous diethyl ether is added dropwise at a controlled temperature, usually 0 °C to room temperature.

-

Quenching and Work-up: The reaction mixture is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopentanecarbonitrile.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Nucleophilic Substitution

An alternative route involves the nucleophilic substitution of a benzylic halide with a cyanide source.

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile via Nucleophilic Substitution

-

Generation of the Carbanion: 2-Fluorophenylacetonitrile is treated with a strong base, such as sodium hydride or sodium amide, in an anhydrous aprotic solvent like THF or DMF to generate the corresponding carbanion.

-

Alkylation: 1,4-Dibromobutane is added to the solution of the carbanion. The reaction proceeds via an intramolecular cyclization to form the cyclopentane ring.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Part 2: Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile intermediate to 1-(2-Fluorophenyl)cyclopentylmethylamine is a critical reduction step.

Experimental Protocol: Reduction of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

-

Reaction Setup: 1-(2-Fluorophenyl)cyclopentanecarbonitrile is dissolved in an appropriate solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reduction: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), is added portion-wise at a low temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and concentrated to afford the free base of 1-(2-Fluorophenyl)cyclopentylmethylamine.

Part 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its more stable and water-soluble hydrochloride salt.

Experimental Protocol: Formation of this compound

-

Salt Formation: The purified 1-(2-Fluorophenyl)cyclopentylmethylamine free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution becomes acidic.

-

Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Application as a Precursor in Medicinal Chemistry: A Focus on CNS Agents

The true value of this compound lies in its potential as a versatile precursor for the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. The arylcyclopentylmethylamine scaffold is a privileged structure in CNS drug discovery.

Rationale for the Fluorophenyl Moiety:

The inclusion of a fluorine atom on the phenyl ring is a deliberate design choice with several potential benefits in medicinal chemistry:[1][2][3][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to an improved pharmacokinetic profile and increased bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the amine group, influencing its ionization state at physiological pH and potentially affecting its interaction with target receptors and its ability to cross the blood-brain barrier.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and potency.

Hypothetical Application in the Synthesis of a Novel Serotonin 2C Receptor Agonist:

Derivatives of fluorinated phenylcyclopropyl- and cyclopentylmethylamines have been investigated as selective serotonin 2C (5-HT₂C) receptor agonists for the potential treatment of CNS disorders.[13] A plausible synthetic application of this compound would be in the synthesis of a novel 5-HT₂C agonist.

Experimental Protocol: Synthesis of a Hypothetical 5-HT₂C Receptor Agonist

-

N-Alkylation: 1-(2-Fluorophenyl)cyclopentylmethylamine (the free base, obtained by neutralizing the HCl salt) can be reacted with a suitable electrophile, such as a substituted benzyl bromide, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like acetonitrile.

-

Purification: The resulting secondary or tertiary amine can be purified using column chromatography.

-

Biological Evaluation: The purified compound would then be subjected to in vitro binding and functional assays to determine its affinity and efficacy at the 5-HT₂C receptor and other serotonin receptor subtypes to assess its selectivity.

Visualization of the Application Workflow

Caption: Application of the precursor in the synthesis of a novel bioactive molecule.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound and its intermediates.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. A broad singlet for the -NH₃⁺ protons. Aliphatic protons of the cyclopentyl and methyl groups in the upfield region (1.0-3.5 ppm). |

| ¹³C NMR | Aromatic carbons between 115-165 ppm (with a characteristic large C-F coupling constant for the carbon bearing the fluorine). Aliphatic carbons in the range of 20-60 ppm. |

| IR Spectroscopy | A broad N-H stretching band around 2800-3200 cm⁻¹ for the ammonium salt. C-H stretching bands for aromatic and aliphatic groups. A C-F stretching band around 1200-1250 cm⁻¹. |

| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. |

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed precursor for medicinal chemists engaged in the discovery of novel CNS-active compounds. Its synthesis, while multi-stepped, is achievable through established and reliable organic chemistry methodologies. The incorporation of a fluorophenyl moiety offers distinct advantages in terms of modulating the physicochemical and pharmacokinetic properties of the resulting drug candidates. While its direct application in a marketed drug is not yet prominent, its structural features and the growing interest in fluorinated arylcycloalkylamines suggest a promising future for this compound in the development of next-generation therapeutics for a range of neurological and psychiatric disorders. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their drug discovery programs.

References

-

Zhang, G., McCorvy, J. D., Shen, S., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. European Journal of Medicinal Chemistry, 182, 111626. Available at: [Link]

-

1-(2-fluorophenyl)cyclopropane-1-carbonitrile. Available at: [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available at: [Link]

- US20210070733A1 - Cyclopentane compounds - Google Patents.

-

Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science. Available at: [Link]

-

Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed. Available at: [Link]

- EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives - Google Patents.

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65–133. Available at: [Link]

- WO 2016/175555 A2 - Google Patents.

- EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google Patents.

-